molecular formula C14H9FN2O2 B184654 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-95-9

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B184654
CAS RN: 133427-95-9
M. Wt: 256.23 g/mol
InChI Key: XTLKFWWBAZNJJT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . This class of compounds has been shown to display a broad spectrum of biological activity profiles .


Synthesis Analysis

Imidazo[1,2-a]pyridines, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid, can be synthesized through various methods. These include metal-free direct synthesis, which has been highlighted as an effective protocol developed in the past decade . The synthesis of this compound has been well-studied due to its importance as a bioactive scaffold .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is represented by the linear formula C14H9FN2O2 . The compound has a molecular weight of 256.24 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of chemical reactions. These include condensation, cyclization, and oxidative aromatization . The reaction outcome is strongly dependent on the substituents of both reactants .

Scientific Research Applications

Medicinal Chemistry: Antitubercular Agents

This compound has been identified as a potential scaffold for the development of new antitubercular agents. Studies have shown that imidazo[1,2-a]pyridine analogues exhibit significant activity against Mycobacterium tuberculosis. For instance, the analogue Q203 has demonstrated a 99.9% reduction in bacterial load in an acute TB mouse model .

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential hazards upon ingestion, skin contact, or inhalation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that future research may continue to focus on the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core .

Mechanism of Action

Target of Action

The primary targets of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” are currently unknown

Action Environment

The action, efficacy, and stability of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound.

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLKFWWBAZNJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

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